1-(Difluoromethyl)-5-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-5-methoxynaphthalene is a chemical compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-methoxynaphthalene typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of a naphthalene precursor using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or palladium, which facilitate the formation of the C–CF₂H bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-5-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the naphthalene ring.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA) are often used in substitution reactions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted naphthalene derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-5-methoxynaphthalene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-5-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards target molecules. This interaction can modulate various biological pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-5-methoxynaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-5-methoxynaphthalene: The trifluoromethyl group provides different electronic and steric properties, affecting the compound’s reactivity and biological activity.
1-(Difluoromethyl)-2-methoxynaphthalene:
1-(Difluoromethyl)-5-hydroxynaphthalene: The hydroxyl group introduces additional hydrogen bonding capabilities, altering the compound’s interactions with biological targets.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C12H10F2O |
---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
1-(difluoromethyl)-5-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
JHYYZXVRRWUZGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC=C2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.